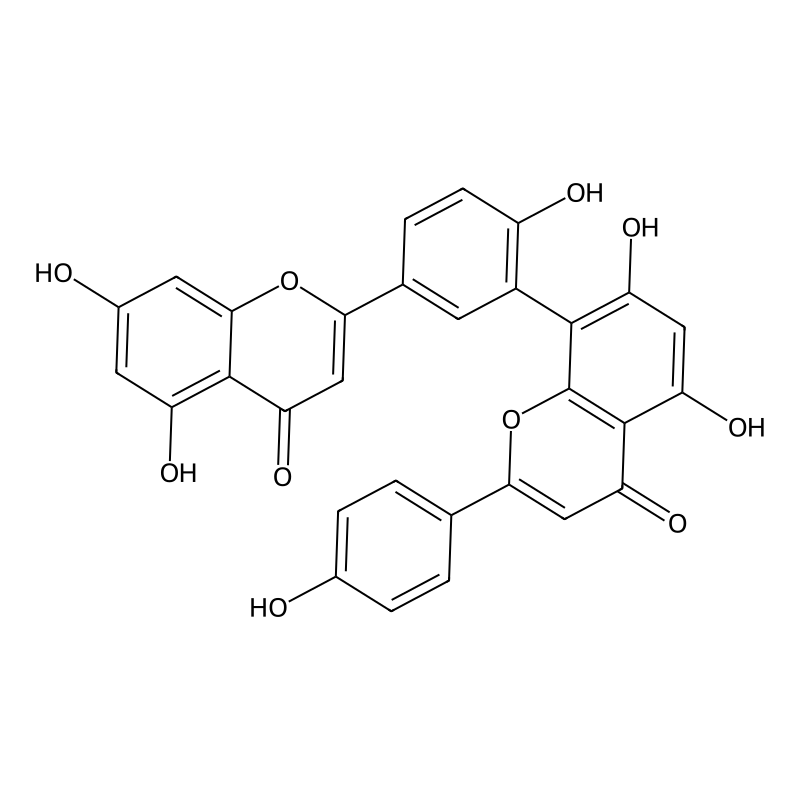

Amentoflavone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Amentoflavone is a naturally occurring flavonoid found in various plants, including Cnestis ferruginea (癢癢草 - Yang Yang Cao) and Hypericum perforatum (St. John's Wort) []. Scientific research on Amentoflavone explores its potential health benefits due to its biological activities. Here's a breakdown of some key areas of investigation:

Anti-inflammatory and Analgesic Properties

Studies suggest Amentoflavone possesses anti-inflammatory and analgesic (pain-relieving) properties. Research using animal models indicates Amentoflavone may help reduce inflammation and pain associated with conditions like arthritis [].

Antioxidant Activity

Amentoflavone exhibits antioxidant properties, which means it can help protect cells from damage caused by free radicals. Free radicals are unstable molecules that contribute to various health issues, including cancer and heart disease.

Antimicrobial Effects

Other Areas of Research

Amentoflavone is also being investigated for its potential role in other areas, including:

- Neuroprotective effects: Some studies suggest Amentoflavone may protect nerve cells from damage [].

- Wound healing: Preliminary research indicates Amentoflavone may promote wound healing [].

Important Note

It is crucial to understand that these research findings are primarily based on laboratory studies and animal models. More clinical trials are necessary to establish the safety and efficacy of Amentoflavone for specific health conditions in humans.

Additional Considerations:

- Amentoflavone may interact with certain medications. It is important to consult with a healthcare professional before consuming Amentoflavone supplements.

- The long-term effects of Amentoflavone use are not fully understood.

Amentoflavone is a biflavonoid, specifically a dimer of apigenin, characterized by its unique structure where two apigenin units are linked at the 3' and 8 positions. This compound is found in various plants, including Ginkgo biloba, Chamaecyparis obtusa, Biophytum sensitivum, Selaginella tamariscina, Hypericum perforatum, and Xerophyta plicata . Amentoflavone is recognized for its diverse biological activities and potential therapeutic applications, making it a subject of considerable scientific interest.

Amentoflavone exhibits various biological activities in test-tube studies. It may act as an antioxidant, an antimalarial agent, and may have anticancer properties by inhibiting fatty acid synthase [2]. It can also interact with specific receptors in the nervous system [2]. However, the mechanisms underlying these activities need further investigation [2].

A major concern with amentoflavone is its potential to interact with medications. It can inhibit enzymes (CYP3A4 and CYP2C9) crucial for drug metabolism, potentially increasing drug levels and causing side effects [2]. More research is needed to determine its safety profile for human consumption.

Note:

The biological activities of amentoflavone are extensive:

- Anticancer Activity: Amentoflavone has shown promise in inhibiting cancer cell proliferation through various mechanisms, including modulation of signaling pathways such as extracellular signal-regulated kinase (ERK) and nuclear factor kappa-B (NF-κB) . Its ability to inhibit fatty acid synthase also contributes to its anticancer effects.

- Anti-inflammatory Effects: The compound reduces inflammation by inhibiting nitric oxide production and pro-inflammatory cytokines in macrophages .

- Antiviral Properties: Recent studies suggest that amentoflavone may inhibit SARS-CoV-2 by interacting with viral proteins, indicating its potential as a therapeutic agent against COVID-19 .

- Neuroprotective Effects: Amentoflavone has been shown to reduce neurotoxicity associated with amyloid-beta aggregates, suggesting its role in Alzheimer's disease management .

Amentoflavone can be synthesized through various methods:

- Extraction from Natural Sources: The most common method involves extracting amentoflavone from plants known to contain it, using solvents like ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis may involve coupling reactions between flavonoid precursors. For example, using specific catalysts to facilitate the formation of the C-C bond between two apigenin units.

- Biotechnological Approaches: Utilizing microbial fermentation or plant cell cultures to produce amentoflavone through bioconversion processes.

Amentoflavone has several applications across different fields:

- Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, it is being investigated for potential use in cancer therapies and anti-inflammatory drugs.

- Nutraceuticals: Amentoflavone is included in dietary supplements aimed at enhancing health and preventing diseases due to its antioxidant and anti-inflammatory effects.

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products.

Amentoflavone interacts with various biological systems:

- It significantly inhibits cytochrome P450 enzymes (CYP3A4 and CYP2C9), affecting the metabolism of numerous drugs .

- Studies have indicated that it can modulate neurotransmitter receptors, particularly acting as an antagonist at the κ-opioid receptor and influencing GABA A receptor activity .

Several compounds share structural or functional similarities with amentoflavone. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Apigenin | Flavonoid | Monomeric form; known for anti-inflammatory effects. |

| Luteolin | Flavonoid | Exhibits strong antioxidant properties; used for cardiovascular health. |

| Baicalin | Flavonoid | Found in Scutellaria baicalensis; known for neuroprotective effects. |

| Quercetin | Flavonoid | Common antioxidant; supports immune function. |

Uniqueness of Amentoflavone

Amentoflavone stands out due to its biflavonoid structure, which allows it to exhibit combined activities that single flavonoids may not possess. Its dual action on multiple biological pathways enhances its potential as a therapeutic agent compared to other flavonoids that typically target specific pathways.

Biogenesis in Selaginellaceae Family: Enzymatic Coupling Mechanisms

Within the Selaginellaceae family, amentoflavone biosynthesis involves enzymatic coupling mechanisms that link two flavone units to form the biflavonoid structure. Chemically, amentoflavone is an apigenin dimer connected by a carbon-carbon bond between the C3′ position of one flavone and the C8′′ position of the other [1]. This coupling is catalyzed by specific enzymes that facilitate the oxidative coupling of flavonoid monomers.

The biosynthetic pathway starts with the formation of flavone monomers through the phenylpropanoid pathway, followed by regioselective enzymatic dimerization. Although detailed enzymology remains under investigation, the coupling is believed to involve oxidative enzymes such as laccases or peroxidases that mediate the C-C bond formation between flavone units [1]. This biogenesis is particularly efficient in Selaginellaceae species, which exhibit relatively high amentoflavone content, ranging from 0.1% to over 1.0% in certain species like Selaginella sinensis, Selaginella davidii, and Selaginella mollendorfii [1].

Ecological Roles in Plant Defense Systems

Amentoflavone plays significant ecological roles in plant defense systems, contributing to the protection of plants against biotic and abiotic stresses. As a polyphenolic biflavonoid, it exhibits antioxidant properties that help mitigate oxidative damage caused by environmental stressors such as ultraviolet radiation and pathogen attack [1].

Furthermore, amentoflavone has been implicated in anti-microbial defense, exhibiting activity against fungi, viruses, and bacteria, thereby serving as a chemical barrier to pathogen invasion [1]. Its accumulation in plant tissues may deter herbivory and inhibit the growth of competing plant species through allelopathic effects. These defensive functions underscore the adaptive significance of amentoflavone in the survival and fitness of plants, especially in the Selaginellaceae family where it is abundant.

Data Table: Selected Plant Sources and Amentoflavone Content

| Plant Species | Family | Approximate Amentoflavone Content (%) | Region/Notes |

|---|---|---|---|

| Selaginella sinensis | Selaginellaceae | 1.0 - 1.1 | Specific production areas in China |

| Selaginella davidii | Selaginellaceae | 1.0 - 1.1 | Specific production areas in China |

| Selaginella mollendorfii | Selaginellaceae | 1.0 - 1.1 | Specific production areas in China |

| Calophyllum inophyllum | Calophyllaceae | Variable | Traditional Indian medicine |

| Garcinia species | Clusiaceae | Variable | Traditional folk medicines |

Note: Content varies by species and geographical origin; extraction yields are typically lower than content values [1].

Summary of Detailed Research Findings

- Amentoflavone has been isolated from over 120 vascular plant species, with a strong representation in Selaginellaceae and related families [1].

- Phylogenetic analyses place these plants within distinct evolutionary lineages that reflect their biogeographical distribution and diversification patterns [2].

- The biosynthesis of amentoflavone in Selaginellaceae involves enzymatic oxidative coupling of flavone monomers, forming a characteristic C3′-C8′′ linkage [1].

- Ecologically, amentoflavone contributes to plant defense by acting as an antioxidant and antimicrobial agent, enhancing resistance to environmental stresses and pathogens [1].

Conventional solid-liquid extraction remains the most widely employed methodology for isolating amentoflavone from plant matrices. These techniques utilize various organic solvents and operational parameters to achieve optimal extraction efficiency.

Methanol-Based Extraction Systems

Methanol extraction represents the traditional approach for amentoflavone recovery from plant sources. Reflux extraction using methanol at temperatures between 65-70°C for 2-3 hours has demonstrated consistent yields of approximately 0.514 mg/g from Chamaecyparis obtusa leaves [1] [2]. The effectiveness of methanol stems from its ability to dissolve the moderately polar amentoflavone molecule while penetrating plant cell walls efficiently.

Ethanol-Water Systems

Hydroethanolic solutions have proven particularly effective for amentoflavone extraction. Optimization studies reveal that 70% ethanol at 70°C provides superior extraction performance compared to pure ethanol systems [3]. The water component enhances cell wall permeabilization, while ethanol maintains adequate solubility for the target compound. Extraction yields ranging from 2.5-100 μg/mL have been achieved using this approach with Ginkgo biloba as the source material.

Temperature and Time Optimization

Conventional extraction efficiency is significantly influenced by temperature and duration parameters. Hot water extraction at temperatures exceeding 100°C under pressure conditions can effectively extract amentoflavone, though careful temperature control is required to prevent thermal degradation of the sensitive biflavonoid structure [4]. Extended extraction periods of 24-48 hours using maceration techniques achieve yields of 0.4-0.8 mg/g from Selaginella trachyphylla, though these prolonged processes may compromise compound integrity.

Solid-Phase Extraction Integration

Solid-phase extraction serves as an effective complementary technique for selective amentoflavone isolation. Sequential elution using solvents of varying polarity enables separation of amentoflavone from co-extracted compounds. This approach has yielded 0.514 mg/g from Chamaecyparis obtusa while providing enhanced purity compared to direct liquid extraction methods [1] [2].

Modern Extraction Enhancement Techniques

Ultrasonic-assisted extraction significantly reduces extraction time to 30-60 minutes while achieving yields of 1.0-5.0 mg/g. The ultrasonic energy facilitates cell wall disruption and mass transfer enhancement. Similarly, microwave-assisted extraction further reduces processing time to 10-40 minutes with comparable yields, though careful power control is essential to prevent thermal degradation [5] [6].

Advanced Purification Strategies: High Performance Liquid Chromatography and Countercurrent Chromatography Applications

Advanced chromatographic techniques provide precise separation and purification of amentoflavone from complex plant extracts, achieving pharmaceutical-grade purity levels required for research and therapeutic applications.

Reverse Phase High Performance Liquid Chromatography

Reverse phase High Performance Liquid Chromatography utilizing C18 stationary phases represents the gold standard for amentoflavone purification. Optimized mobile phase compositions of water:acetonitrile (55:45) at 1.0 mL/min flow rate with ultraviolet detection at 270 nanometers achieve purities exceeding 95% [7]. The C18 column dimensions of 250×4.6 millimeters provide adequate resolution for amentoflavone separation from structurally similar biflavonoids.

High Performance Liquid Chromatography with Diode Array Detection

Enhanced analytical capabilities are achieved through High Performance Liquid Chromatography coupled with diode array detection systems. Mobile phase optimization using water:acetonitrile:formic acid (60:40:0.1) on C18 columns (150×4.6 millimeters) enables simultaneous quantification and purity assessment. Detection at 330 nanometers provides optimal sensitivity for amentoflavone, achieving purities exceeding 98% with excellent reproducibility [8].

High-Speed Countercurrent Chromatography Systems

High-speed countercurrent chromatography offers unique advantages for preparative-scale amentoflavone purification through its support-free separation mechanism. The hexane:ethyl acetate:methanol:water solvent system provides optimal partition coefficients for amentoflavone separation. Linear scale-up from analytical to preparative systems maintains separation efficiency while increasing throughput 50-fold. Purification of 446.7 milligrams of amentoflavone with 97.8% purity has been achieved in single chromatographic runs [9].

Preparative Scale Chromatography

Preparative High Performance Liquid Chromatography systems enable gram-scale amentoflavone purification using enlarged C18 columns and optimized gradient elution profiles. Methanol:water gradients at flow rates of 5.0-10.0 mL/min provide adequate resolution while minimizing processing time. Purities exceeding 90% are routinely achieved for preparative quantities [10].

Column Chromatography Integration

Traditional column chromatography using silica gel (230-400 mesh) provides cost-effective purification for research quantities. Sequential elution using chloroform:acetone:methanol solvent gradients enables separation based on polarity differences. While time-intensive, this approach achieves purities of 85-95% with minimal equipment requirements [11].

Polyamide Column Chromatography

Polyamide resins offer selective retention of phenolic compounds including amentoflavone through hydrogen bonding interactions. Elution using chloroform:acetone:methanol gradients provides excellent selectivity for biflavonoid separation, achieving purities of 90-95%. This approach is particularly effective for removing co-extracted tannins and other phenolic interferents [12] [13].

Deep Eutectic Solvent-Based Green Extraction Protocols

Deep eutectic solvents represent an innovative green chemistry approach for amentoflavone extraction, offering enhanced selectivity and environmental sustainability compared to conventional organic solvents.

Choline Chloride-Based Deep Eutectic Solvent Systems

Choline chloride serves as the predominant hydrogen bond acceptor in effective deep eutectic solvent formulations for amentoflavone extraction. The choline chloride:1,4-butanediol system (1:5 molar ratio) with 35% water content demonstrates superior extraction performance, yielding 0.518 mg/g from Chamaecyparis obtusa at 70°C for 40 minutes [14] [15]. The hydrogen bonding network formed between choline chloride and butanediol creates an optimal microenvironment for amentoflavone solubilization.

Optimization of Deep Eutectic Solvent Composition

Systematic investigation of hydrogen bond donor selection reveals significant impact on extraction efficiency. Proline:lactic acid deep eutectic solvents (1:4 molar ratio) achieve exceptional yields of 709.72 μg/g from Selaginella uncinata under optimized conditions of 33% water content and 30-minute extraction at 50°C [16]. The amino acid-based hydrogen bond acceptor provides enhanced biocompatibility while maintaining extraction effectiveness.

Water Content Optimization

Water content critically influences deep eutectic solvent extraction performance through viscosity modulation and hydrogen bonding network modification. Optimal water contents typically range from 20-35%, balancing extraction efficiency with system stability. Excessive water content disrupts the deep eutectic solvent structure, while insufficient water increases viscosity and mass transfer limitations [16] [17].

Temperature and Time Parameter Optimization

Deep eutectic solvent extraction typically operates at moderate temperatures (48-70°C) compared to conventional methods, reducing energy consumption and thermal degradation risks. Response surface methodology optimization identifies optimal extraction conditions: choline chloride:geraniol systems achieve maximum yields at 55°C for 30 minutes, while lactic acid-based systems prefer 48°C for equivalent extraction times [18].

Enhanced Extraction Performance

Comparative studies demonstrate 5-fold enhancement in amentoflavone extraction yields using deep eutectic solvents compared to traditional ultrasonic, cold soaking, and hot soaking methods. The extraction time reduction to 24 minutes represents a 10-fold improvement over conventional approaches while maintaining compound integrity [19].

Process Sustainability and Recyclability

Deep eutectic solvents offer superior environmental profiles through biodegradability, low toxicity, and recyclability. Solvent recovery through simple separation techniques enables multiple extraction cycles without performance degradation. The elimination of volatile organic compounds reduces environmental impact and improves operator safety compared to conventional extraction methods [17] [20].

Total Synthesis Routes: Oxidative Dimerization Strategies

Total synthesis of amentoflavone through controlled oxidative dimerization provides access to this valuable biflavonoid independent of natural sources, enabling structure-activity relationship studies and pharmaceutical development.

Suzuki Coupling Methodology

The established Suzuki coupling approach employs palladium-catalyzed cross-coupling between flavonyl-8-boronic acid and 3′-iodoflavone intermediates. This methodology achieves yields of 60-80% under optimized conditions using palladium catalysts, appropriate bases, and organic solvent systems. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination mechanisms characteristic of palladium-catalyzed coupling reactions [21] [11].

Alternative Suzuki Coupling Strategy

An innovative alternative approach utilizes flavonyl-3′-boronic ester coupling with 8-iodoflavone substrates, providing enhanced yields of 65-85%. This methodology employs 4′,5,7-trimethoxy-3′-pinacolatoboronflavone as the nucleophilic partner, offering improved stability and reactivity compared to traditional boronic acid systems. The pinacol ester protecting group enhances storage stability while maintaining coupling efficiency [11] [22].

Direct Oxidative Coupling Approaches

Copper-catalyzed oxidative coupling of apigenin monomers provides a biomimetic synthesis route reflecting natural amentoflavone biosynthesis. Copper(II) ions facilitate single-electron oxidation of apigenin molecules, generating reactive radical intermediates that undergo selective C-C bond formation. This approach achieves yields of 40-60% while maintaining atom economy through direct dimerization [23].

Catalyst-Free Oxidative Coupling

Revolutionary catalyst-free oxidative coupling utilizes molecular oxygen in alkaline aqueous media to achieve amentoflavone synthesis. This green methodology employs luteolin as the starting material under basic conditions (high pH) with atmospheric oxygen serving as the sole oxidant. The reaction achieves yields of 50-70% while eliminating transition metal catalysts and organic solvents [24].

Mechanistic Understanding of Oxidative Processes

Computational and experimental studies reveal that optimal pH conditions, oxygen availability, and counter-cation selection define reaction success. The alkaline environment facilitates phenoxide formation, enhancing electron density for subsequent oxidative coupling. Molecular oxygen acts as a hydrogen atom acceptor, driving the oxidative dimerization process through radical mechanisms [24].

Biomimetic Enzymatic Synthesis

Enzyme-mediated synthesis approaches utilize oxidative enzymes to catalyze controlled amentoflavone formation under mild reaction conditions. These biocatalytic methods achieve yields of 20-40% while operating at physiological temperatures and pH conditions. The enzymatic approach provides excellent selectivity for the desired C3′-C8″ linkage while minimizing side product formation [25].

Solid-State Coupling Reactions

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Dates

2: Zhang J, Liu Z, Cao W, Chen L, Xiong X, Qin S, Zhang Z, Li X, Hu CA. Amentoflavone inhibits angiogenesis of endothelial cells and stimulates apoptosis in hypertrophic scar fibroblasts. Burns. 2014 Aug;40(5):922-9. doi: 10.1016/j.burns.2013.10.012. Epub 2013 Nov 23. PubMed PMID: 24280521.

3: Sakthivel KM, Guruvayoorappan C. Amentoflavone inhibits iNOS, COX-2 expression and modulates cytokine profile, NF-κB signal transduction pathways in rats with ulcerative colitis. Int Immunopharmacol. 2013 Nov;17(3):907-16. doi: 10.1016/j.intimp.2013.09.022. Epub 2013 Oct 12. PubMed PMID: 24126114.

4: Oh J, Rho HS, Yang Y, Yoon JY, Lee J, Hong YD, Kim HC, Choi SS, Kim TW, Shin SS, Cho JY. Extracellular signal-regulated kinase is a direct target of the anti-inflammatory compound amentoflavone derived from Torreya nucifera. Mediators Inflamm. 2013;2013:761506. doi: 10.1155/2013/761506. Epub 2013 Jul 21. PubMed PMID: 23970815; PubMed Central PMCID: PMC3736407.

5: Hwang JH, Choi H, Woo ER, Lee DG. Antibacterial effect of amentoflavone and its synergistic effect with antibiotics. J Microbiol Biotechnol. 2013;23(7):953-8. PubMed PMID: 23727809.

6: Ishola IO, Chaturvedi JP, Rai S, Rajasekar N, Adeyemi OO, Shukla R, Narender T. Evaluation of amentoflavone isolated from Cnestis ferruginea Vahl ex DC (Connaraceae) on production of inflammatory mediators in LPS stimulated rat astrocytoma cell line (C6) and THP-1 cells. J Ethnopharmacol. 2013 Mar 27;146(2):440-8. doi: 10.1016/j.jep.2012.12.015. Epub 2013 Feb 1. PubMed PMID: 23376104.

7: Pei JS, Liu CC, Hsu YN, Lin LL, Wang SC, Chung JG, Bau DT, Lin SS. Amentoflavone induces cell-cycle arrest and apoptosis in MCF-7 human breast cancer cells via mitochondria-dependent pathway. In Vivo. 2012 Nov-Dec;26(6):963-70. PubMed PMID: 23160679.

8: Ishola IO, Chatterjee M, Tota S, Tadigopulla N, Adeyemi OO, Palit G, Shukla R. Antidepressant and anxiolytic effects of amentoflavone isolated from Cnestis ferruginea in mice. Pharmacol Biochem Behav. 2012 Dec;103(2):322-31. doi: 10.1016/j.pbb.2012.08.017. Epub 2012 Aug 24. PubMed PMID: 22944105.

9: Lee JS, Sul JY, Park JB, Lee MS, Cha EY, Song IS, Kim JR, Chang ES. Fatty acid synthase inhibition by amentoflavone suppresses HER2/neu (erbB2) oncogene in SKBR3 human breast cancer cells. Phytother Res. 2013 May;27(5):713-20. doi: 10.1002/ptr.4778. Epub 2012 Jul 5. PubMed PMID: 22767439.

10: Hwang IS, Lee J, Jin HG, Woo ER, Lee DG. Amentoflavone stimulates mitochondrial dysfunction and induces apoptotic cell death in Candida albicans. Mycopathologia. 2012 Apr;173(4):207-18. doi: 10.1007/s11046-011-9503-x. Epub 2011 Dec 31. PubMed PMID: 22210020.